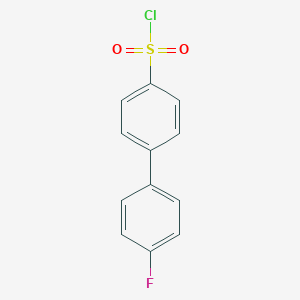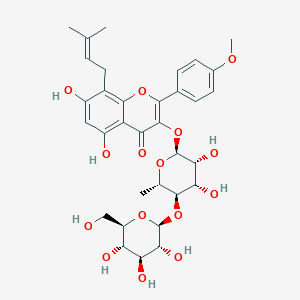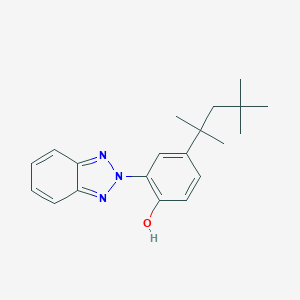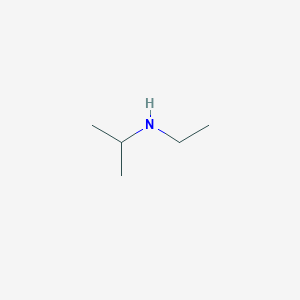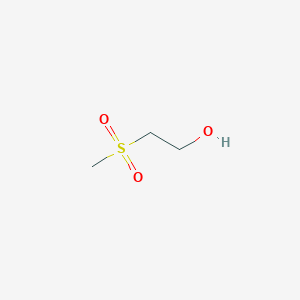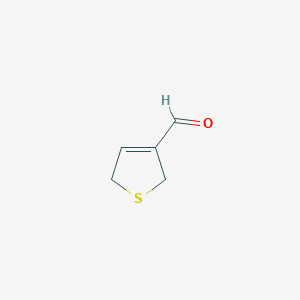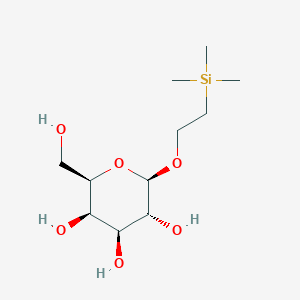
2-(Trimethylsilyl)ethyl beta-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl beta-galactopyranoside, commonly known as TMS-Gal, is a chemical compound used in scientific research as a glycosylation reagent. It is a silylated derivative of D-galactose, a monosaccharide that is commonly found in many biological systems. TMS-Gal is used to selectively modify carbohydrates in complex mixtures, making it an important tool in glycobiology research.
Mechanism Of Action
TMS-Gal works by selectively modifying carbohydrates in biological systems. It is able to do this because it is a silylated derivative of D-galactose, which is a monosaccharide commonly found in many biological systems. TMS-Gal reacts with the hydroxyl groups on carbohydrates, forming a covalent bond that selectively modifies the carbohydrate.
Biochemical And Physiological Effects
TMS-Gal has no known biochemical or physiological effects on its own. It is used solely as a research tool to selectively modify carbohydrates in biological systems.
Advantages And Limitations For Lab Experiments
One advantage of using TMS-Gal is its selectivity in modifying carbohydrates. This allows researchers to study the role of specific carbohydrates in biological processes. However, one limitation is that TMS-Gal can only modify carbohydrates that contain a free hydroxyl group, which limits its use in certain biological systems.
Future Directions
There are several future directions for the use of TMS-Gal in scientific research. One direction is the development of new glycosylation reagents that are more selective and efficient than TMS-Gal. Another direction is the use of TMS-Gal in the development of new therapeutics for diseases that involve carbohydrate-mediated processes, such as cancer and autoimmune disorders. Additionally, TMS-Gal could be used in the development of new diagnostic tools for the detection of carbohydrate-based biomarkers.
Synthesis Methods
TMS-Gal can be synthesized using a two-step process. First, D-galactose is converted to the corresponding galactosyl trichloroacetimidate using a Lewis acid catalyst. This intermediate is then reacted with trimethylsilyl ethylene to form TMS-Gal.
Scientific Research Applications
TMS-Gal is used in a variety of scientific research applications, particularly in the field of glycobiology. It is commonly used to selectively modify carbohydrates in complex mixtures, such as glycoproteins and glycolipids. This allows researchers to study the role of carbohydrates in biological processes, such as cell signaling and immune response.
properties
CAS RN |
117252-95-6 |
|---|---|
Product Name |
2-(Trimethylsilyl)ethyl beta-galactopyranoside |
Molecular Formula |
C11H24O6Si |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H24O6Si/c1-18(2,3)5-4-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,4-6H2,1-3H3/t7-,8+,9+,10-,11-/m1/s1 |
InChI Key |
UZUSRQONJTXSJN-ZKKRXERASA-N |
Isomeric SMILES |
C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)O)O)O |
Other CAS RN |
117252-95-6 |
synonyms |
2-(trimethylsilyl)ethyl beta-galactopyranoside TMSE-Gal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



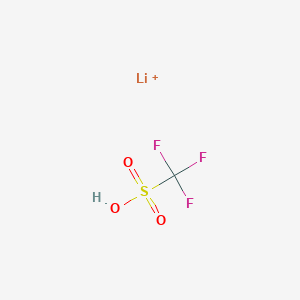
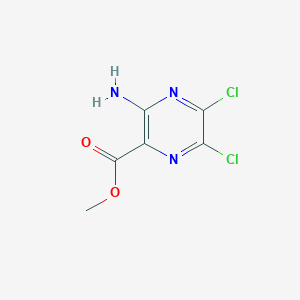
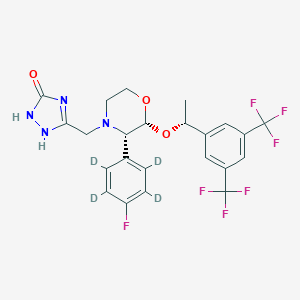
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)
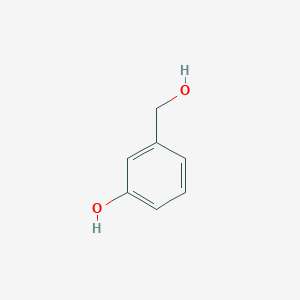
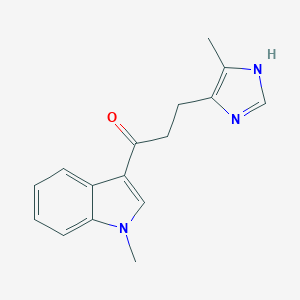
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
